molecular formula C13H13FINO2 B3040351 tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate CAS No. 192189-13-2

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate

Cat. No.: B3040351
CAS No.: 192189-13-2
M. Wt: 361.15 g/mol
InChI Key: DGGDRRGYXBFEIU-UHFFFAOYSA-N
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Description

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group, a fluorine atom at the 5-position, and an iodine atom at the 3-position of the indole ring. These substitutions confer unique chemical properties and reactivity to the molecule.

Biochemical Analysis

Biochemical Properties

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate: plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, influencing their activity and stability. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active sites of enzymes or altering the conformation of proteins, which can lead to changes in their function .

Cellular Effects

The effects of This compound on cells are diverse and depend on the cell type and concentration used. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound can induce apoptosis by activating specific signaling pathways. Additionally, it can alter the expression of genes involved in cell cycle regulation and metabolic processes, leading to changes in cell proliferation and survival .

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their activity. This binding can result in conformational changes that affect the function of the target molecule. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its activity. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, such as sustained changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including damage to vital organs or disruption of normal physiological functions. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound: is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can further influence biochemical processes. The compound can affect metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism. Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

Within cells and tissues, This compound is transported and distributed through various mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The compound’s distribution can influence its accumulation in certain tissues or organs, affecting its overall bioavailability and efficacy .

Subcellular Localization

The subcellular localization of This compound is an important factor in determining its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with other biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by selective halogenation and esterification. The process may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving cyclization of appropriate precursors.

    Selective Halogenation: Introduction of the iodine atom at the 3-position can be done using iodine and a suitable oxidizing agent.

    Fluorination: The fluorine atom is introduced at the 5-position using electrophilic fluorination reagents.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogens.

    Coupling Reactions: The iodine atom makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.

Major Products

    Substitution: Formation of azides, thiols, or other substituted indoles.

    Oxidation: Formation of indole oxides.

    Reduction: Formation of dehalogenated indoles.

    Coupling: Formation of biaryl or alkyne-substituted indoles.

Scientific Research Applications

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Investigated for its role in drug development and as a pharmacophore in designing new therapeutic agents.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of complex molecules.

Comparison with Similar Compounds

tert-Butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate can be compared with other indole derivatives such as:

    tert-Butyl 5-iodo-1H-indole-1-carboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.

    tert-Butyl 5-bromo-1H-indole-1-carboxylate: Contains a bromine atom instead of iodine, affecting its chemical properties and applications.

    tert-Butyl 5-fluoro-1H-indole-1-carboxylate:

The unique combination of fluorine and iodine in this compound makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

tert-butyl 5-fluoro-3-iodoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FINO2/c1-13(2,3)18-12(17)16-7-10(15)9-6-8(14)4-5-11(9)16/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGGDRRGYXBFEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FINO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196242
Record name 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

192189-13-2
Record name 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=192189-13-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-fluoro-3-iodo-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196242
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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